4,5-Dimethoxy-2-nitrobenzyl alcohol
Overview
Description
4,5-Dimethoxy-2-nitrobenzyl alcohol (6-Nitroveratryl Alcohol) is 2-nitrobenzyl alcohol derivative. It has been reported to be one of the oxidation products of veratryl (3,4-dimethoxybenzyl) alcohol by lignin peroxidase (isolated from Phanerochaete chrysosporium).
Scientific Research Applications
Photoconversion into Nitroso Derivatives : 4,5-Dimethoxy-2-nitrobenzyl alcohol undergoes photoinduced conversion into nitroso derivatives, which is studied using time-resolved UV-vis spectroscopy (Görner, 2005). This research highlights its application in understanding photoreaction mechanisms.
Peptide Release Applications : This compound attached to various leaving groups, including amino acids, has been studied for its ability to release peptides upon photoconversion (Nakayama et al., 2011). This has implications for controlled drug delivery and biochemical studies.
Synthesis of Photodeprotectable Serine Derivatives : O-(4,5-Dimethoxy-2-nitrobenzyl)serine, synthesized from this compound, can be used to release serine upon irradiation (Pirrung & Nunn, 1992). This shows potential in biochemical applications where controlled release of molecules is crucial.
Photolabile Protecting Group for Aldehydes and Ketones : As a protecting group, this compound offers stability against acidic and basic conditions and can be smoothly cleaved by irradiation (Kantevari et al., 2005).
Study of Photochemical Reaction Mechanisms : The electronic dynamics of derivatives of this compound have been examined using a sub-10 fs near-ultraviolet pulse laser, contributing to the understanding of photophysical properties (Hashimoto et al., 2019).
Selective Immunocapture and Release of Proteins : The compound is used for non-covalent capture of proteins containing surface-exposed 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging groups, followed by light-controlled traceless decaging and release (Rakauskaitė et al., 2021). This is significant for biochemical research and drug discovery.
In Drug Carrier Systems for Photosensitizers : Its derivatives have been incorporated in aliphatic polycarbonate nanoparticles for encapsulating photosensitizers, demonstrating the potential in photodynamic therapy (Sun et al., 2018).
Investigation of Solvolysis Mechanisms : Research on 4,5-dimethoxy-2-nitrobenzyl chloroformate helps in understanding solvolysis mechanisms, providing insights into reaction kinetics and mechanisms (D’Souza et al., 2015).
Future Directions
Caged compounds like 4,5-Dimethoxy-2-nitrobenzyl alcohol are light-sensitive probes that functionally encapsulate biomolecules in an inactive form. Irradiation liberates the trapped molecule, permitting targeted perturbation of a biological process. This technology is being used in conjunction with other technologies (for example, patch clamp and/or genetics), making the light beam a uniquely powerful tool to stimulate a selected biological target in space or time .
Mechanism of Action
Target of Action
4,5-Dimethoxy-2-nitrobenzyl alcohol is primarily used as a reagent for the protection of alcohols . It acts as a photolabile protecting group, which means it can protect functional groups in chemical reactions from unwanted reactions .
Mode of Action
The compound interacts with its targets (alcohols) by forming ethers . These ethers can be cleaved by photolysis, a process involving the absorption of light and subsequent breaking of a chemical bond . This results in intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde .
Biochemical Pathways
The biochemical pathway primarily involves the formation and cleavage of ethers. Upon exposure to light, the compound undergoes photolysis, leading to the cleavage of the ether bond and the release of the protected alcohol . This process allows for the selective protection and deprotection of alcohols in complex organic synthesis .
Result of Action
The primary result of the action of this compound is the protection of alcohols in chemical reactions . By forming a photolabile ether bond with the alcohol, it prevents unwanted reactions from occurring . Upon exposure to light, the ether bond is cleaved, releasing the protected alcohol .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. Light is necessary for the photolysis process, which cleaves the ether bond and releases the protected alcohol . The stability and efficacy of the compound may also be affected by the pH and temperature of the reaction environment.
Biochemical Analysis
Biochemical Properties
It has been reported to be one of the oxidation products of veratryl (3,4-dimethoxybenzyl) alcohol by lignin peroxidase .
Molecular Mechanism
It is known to be involved in the synthesis of photolabile monomers , but the exact mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCOJBVYHQOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144044 | |
Record name | 6-Nitroveratryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 6-Nitroveratryl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19981 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1016-58-6 | |
Record name | 4,5-Dimethoxy-2-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitroveratryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitroveratryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroveratryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind the photoresponsive color change observed in polydiacetylene (PDA) molecules incorporating 4,5-Dimethoxy-2-nitrobenzyl alcohol?
A1: this compound acts as a photocleavable moiety within the PDA structure []. Upon irradiation with 365 nm UV light, the 4,5-Dimethoxy-2-nitrobenzyl group undergoes cleavage. This cleavage disrupts the ordered packing of the PDA molecules, leading to a transition from a blue to red color and the development of red fluorescence. Essentially, the photocleavage event induces steric disorder, altering the conjugated backbone of the PDA and thus its optical properties [].
Q2: How does the presence of the 4,5-dimethoxy groups influence the photochemical behavior of this compound compared to 2-nitrobenzyl alcohol?
A2: Studies using time-resolved UV-vis spectroscopy reveal that the 4,5-dimethoxy groups in this compound cause a red shift in its absorption spectrum compared to 2-nitrobenzyl alcohol []. This red shift suggests an electronic interaction between the dimethoxy substituents and the nitrobenzyl moiety, influencing the compound's excited state properties. Additionally, a triplet state with charge-transfer (CT) character was detected in this compound after laser excitation, which was absent in the parent 2-nitrobenzyl alcohol []. This difference in excited state behavior can influence the compound's reactivity and photoconversion pathways.
Q3: Can this compound be utilized in controlled drug delivery systems, and if so, how?
A3: Research indicates that this compound holds promise as a photocleavable component in drug delivery systems []. A study incorporated this compound into a poly(trimethylene carbonate) copolymer. This copolymer formed stable nanoparticles that encapsulated the photosensitizer temoporfin []. Upon UV irradiation, the 4,5-Dimethoxy-2-nitrobenzyl groups within the nanoparticles cleaved, leading to particle degradation and controlled release of the encapsulated temoporfin []. This approach offers a potential strategy for targeted photodynamic therapy.
Q4: What are the implications of the lignin peroxidase-mediated nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) for understanding the enzyme's mechanism?
A4: The study using lignin peroxidase (LiP) and tetranitromethane (TNM) to nitrate veratryl alcohol provides insights into the enzyme's oxidative mechanism []. The formation of this compound as one of the products, alongside veratraldehyde and 3,4-dimethoxy-nitrobenzene, supports the involvement of radical species in LiP catalysis []. Specifically, the results suggest that LiP initially oxidizes veratryl alcohol to its cation radical, which can then undergo different pathways, including reaction with nitrogen dioxide radicals generated from TNM, ultimately leading to the observed nitrated product [].
Q5: Can this compound be used for photoinduced peptide release?
A5: Yes, research has demonstrated the use of this compound as a photolabile protecting group for peptide release []. By attaching the compound to amino acids like histidine and aspartate, researchers achieved light-triggered cleavage and subsequent release of the amino acids or even short peptides []. This approach relies on the photoconversion of the nitrobenzyl group to its nitroso form, triggering a cascade that ultimately cleaves the bond connecting it to the peptide []. This method shows promise for applications requiring controlled and localized delivery of bioactive peptides.
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